3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide
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Overview
Description
3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with 4-(pyrrolidin-1-yl)butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of more efficient coupling agents and catalysts, as well as continuous flow reactors to ensure consistent reaction conditions and scalability. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The methyl group or the pyrrolidine moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is studied for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.
Materials Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide
- 3-ethyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide
- 3-methyl-N-(4-(piperidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide
Uniqueness
3-methyl-N-(4-(pyrrolidin-1-yl)butyl)-1,2,4-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pyrrolidine moiety and the methyl group on the thiadiazole ring can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methyl-N-(4-pyrrolidin-1-ylbutyl)-1,2,4-thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4OS/c1-10-14-12(18-15-10)11(17)13-6-2-3-7-16-8-4-5-9-16/h2-9H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOIBHRWAVQVJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)NCCCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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